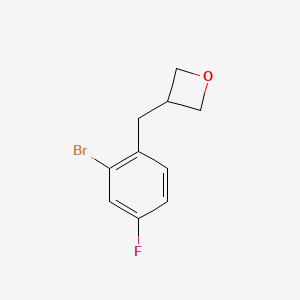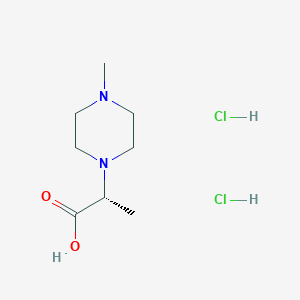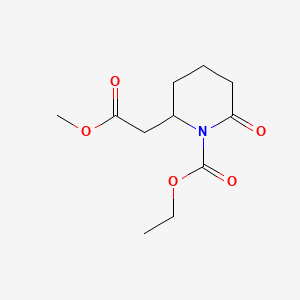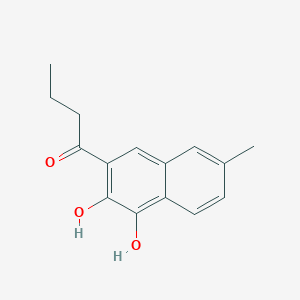
1-Butanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)butan-1-one is an organic compound with the molecular formula C15H16O3 This compound is characterized by the presence of a naphthalene ring substituted with hydroxyl and methyl groups, and a butanone side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydroxy-7-methylnaphthalen-2-yl)butan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dihydroxy-7-methylnaphthalene and butanone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include ethanol or methanol, and catalysts such as acids or bases may be used to promote the reaction.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of 1-(3,4-dihydroxy-7-methylnaphthalen-2-yl)butan-1-one may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the butanone side chain can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Ethers or esters.
Aplicaciones Científicas De Investigación
1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)butan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(3,4-dihydroxy-7-methylnaphthalen-2-yl)butan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.
Pathways Involved: It can modulate various biochemical pathways, leading to changes in cellular processes.
Comparación Con Compuestos Similares
1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)propan-1-one: Similar structure but with a propanone side chain instead of butanone.
1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)ethan-1-one: Similar structure but with an ethanone side chain.
Uniqueness: 1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)butan-1-one is unique due to its specific combination of functional groups and side chain length, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
52749-68-5 |
|---|---|
Fórmula molecular |
C15H16O3 |
Peso molecular |
244.28 g/mol |
Nombre IUPAC |
1-(3,4-dihydroxy-7-methylnaphthalen-2-yl)butan-1-one |
InChI |
InChI=1S/C15H16O3/c1-3-4-13(16)12-8-10-7-9(2)5-6-11(10)14(17)15(12)18/h5-8,17-18H,3-4H2,1-2H3 |
Clave InChI |
AEOZCABTWBDGDB-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)C1=C(C(=C2C=CC(=CC2=C1)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2,4'-Bipyridine]-3',5-dicarboxylic acid](/img/structure/B11867734.png)
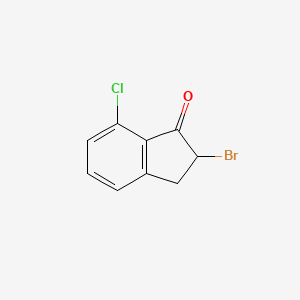
![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B11867749.png)
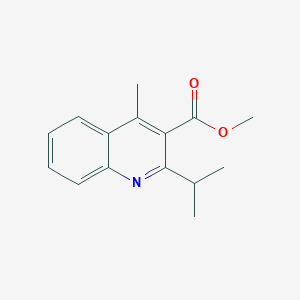
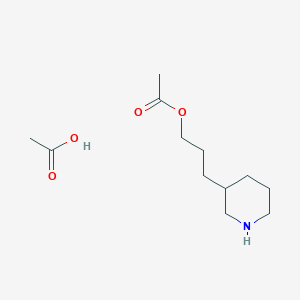




![1-(2-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11867785.png)
